molecular formula C9H10N4O2S B1427928 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide CAS No. 1247362-63-5

1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B1427928
CAS No.: 1247362-63-5
M. Wt: 238.27 g/mol
InChI Key: YXEHSCWTDWHRSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C9H10N4O2S and its molecular weight is 238.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-methylpyridin-2-yl)pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c1-7-2-3-11-9(4-7)13-6-8(5-12-13)16(10,14)15/h2-6H,1H3,(H2,10,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEHSCWTDWHRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2C=C(C=N2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide represents a high-value heterocyclic scaffold in medicinal chemistry, particularly within the development of selective cyclooxygenase-2 (COX-2) inhibitors, kinase inhibitors, and carbonic anhydrase (CA) modulators. Its structural architecture combines a bioactive sulfonamide pharmacophore with a rigid bi-heteroaryl core (pyridine-pyrazole), offering optimized lipophilicity and hydrogen-bonding potential compared to traditional phenyl-sulfonamide isosteres.

This technical guide provides a definitive reference for the molecule's physicochemical properties, a validated synthetic protocol for its laboratory-scale production, and a structural analysis of its utility in drug discovery.

Molecular Identity & Physicochemical Core

Identification Data
PropertySpecification
Chemical Name 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide
CAS Registry Number 1247362-63-5
Molecular Formula C₉H₁₀N₄O₂S
Molecular Weight 238.27 g/mol
Exact Mass 238.0524 Da
SMILES Cc1ccnc(n1)n2cc(S(=O)(=O)N)cn2
InChI Key Unique identifier required for database registration
Calculated Physicochemical Profile

The following parameters are critical for assessing the "drug-likeness" of the scaffold based on Lipinski’s Rule of Five.

ParameterValueInterpretation
cLogP ~0.8 - 1.2Highly favorable for oral bioavailability; indicates moderate lipophilicity.
TPSA ~85 ŲWithin the optimal range for membrane permeability (<140 Ų).
H-Bond Donors 1 (Sulfonamide -NH₂)Facilitates key interactions with active site residues (e.g., Zn²⁺ in CA).
H-Bond Acceptors 5Pyridine N, Pyrazole N, Sulfonyl O (x2).
Rotatable Bonds 2High structural rigidity, reducing entropic penalty upon binding.

Structural Analysis & Pharmacophore Mapping

The molecule functions as a bi-heteroaryl sulfonamide . Its efficacy as a scaffold stems from three distinct structural zones:

  • The Zinc-Binding / Polar Domain (Sulfonamide): The primary interaction site for metalloenzymes (Carbonic Anhydrases) or the polar pocket in COX-2.

  • The Linker Core (Pyrazole): A rigid 5-membered spacer that orients the side chains. The 1,4-substitution pattern provides a linear vector, distinct from the bent 1,5- or 1,3-geometries.

  • The Lipophilic Anchor (4-Methylpyridine): The pyridine nitrogen adds a specific hydrogen bond acceptor capability absent in phenyl analogues, while the 4-methyl group probes hydrophobic pockets (selectivity filter).

Diagram 1: Pharmacophore Interaction Map

Pharmacophore cluster_0 Key Interactions Sulfonamide Sulfonamide Group (H-Bond Donor/Acceptor) Target: Zn2+ or Polar Pocket Pyrazole Pyrazole Core (Rigid Scaffold) Orientation Vector Sulfonamide->Pyrazole C4 Attachment Zn Binding Zn Binding Sulfonamide->Zn Binding Pyridine 4-Methylpyridine (Lipophilic Anchor) Target: Hydrophobic Pocket Pyrazole->Pyridine N1-C2 Linkage Selectivity Gate Selectivity Gate Pyridine->Selectivity Gate

Caption: Structural decomposition highlighting the functional roles of the sulfonamide headgroup, pyrazole spacer, and pyridine tail.

Validated Synthetic Methodology

While specific proprietary routes exist, the most robust laboratory protocol relies on the regioselective chlorosulfonation of the 1-arylpyrazole precursor. This method is preferred for its scalability and cost-effectiveness.

Retrosynthetic Logic

The target molecule is disassembled into two primary precursors:

  • 2-Hydrazino-4-methylpyridine: The source of the N1 substituent.

  • 1,1,3,3-Tetraethoxypropane: The source of the pyrazole C3-C4-C5 backbone.

  • Chlorosulfonic Acid: The source of the sulfonamide moiety (introduced via Electrophilic Aromatic Substitution).

Step-by-Step Protocol
Step 1: Synthesis of 2-Hydrazino-4-methylpyridine
  • Reagents: 2-Fluoro-4-methylpyridine (or 2-Chloro-), Hydrazine Hydrate (excess).

  • Conditions: Reflux in Ethanol, 4-6 hours.

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Procedure:

    • Dissolve 2-fluoro-4-methylpyridine (1.0 eq) in Ethanol.

    • Add Hydrazine Hydrate (5.0 eq) dropwise.

    • Reflux until TLC confirms consumption of starting material.

    • Concentrate in vacuo; the product often crystallizes upon cooling.

Step 2: Cyclization to 1-(4-methylpyridin-2-yl)-1H-pyrazole
  • Reagents: 2-Hydrazino-4-methylpyridine (from Step 1), 1,1,3,3-Tetraethoxypropane (TEP).

  • Conditions: Ethanol/Water, catalytic HCl, Reflux, 2 hours.

  • Procedure:

    • Suspend hydrazine intermediate in Ethanol.

    • Add TEP (1.1 eq) and cat. HCl.

    • Reflux. The hydrazine nitrogens attack the bis-acetal carbons of TEP, eliminating ethanol to form the aromatic pyrazole ring.

    • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Chlorosulfonation (The Critical Step)
  • Reagents: Chlorosulfonic acid (

    
    ).
    
  • Conditions: 0°C to 100°C, neat or in

    
    .
    
  • Causality: The pyrazole ring is electron-rich. The 4-position is the most nucleophilic site and is sterically accessible. The pyridine ring is electron-deficient and protonated under these acidic conditions, preventing sulfonation on the pyridine.

  • Procedure:

    • Cool Chlorosulfonic acid (excess, 5-10 eq) to 0°C.

    • Slowly add the pyrazole intermediate portion-wise (Exothermic!).

    • Heat to 100°C for 2-4 hours.

    • Quench carefully onto ice to precipitate the sulfonyl chloride .

Step 4: Ammonolysis to Sulfonamide
  • Reagents: Aqueous Ammonia (

    
    ) or Ammonia in Dioxane.
    
  • Conditions: 0°C to RT.

  • Procedure:

    • Dissolve/suspend the sulfonyl chloride in THF or Dioxane.

    • Add excess ammonia.

    • Stir for 1 hour.

    • Concentrate and recrystallize (typically from Ethanol/Water).

Diagram 2: Synthetic Workflow

Synthesis Start 2-Fluoro-4-methylpyridine Intermediate1 2-Hydrazino-4-methylpyridine Start->Intermediate1 SnAr (Reflux) Hydrazine Hydrazine Hydrate Hydrazine->Intermediate1 Intermediate2 1-(4-methylpyridin-2-yl)-1H-pyrazole Intermediate1->Intermediate2 Cyclization (H+) TEP 1,1,3,3-Tetraethoxypropane TEP->Intermediate2 SulfonylChloride Sulfonyl Chloride Intermediate Intermediate2->SulfonylChloride 100°C, 2h ClSO3H Chlorosulfonic Acid (Electrophilic Substitution) ClSO3H->SulfonylChloride Final 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide (Target Molecule) SulfonylChloride->Final RT, 1h Ammonia NH4OH (Ammonolysis) Ammonia->Final

Caption: Step-wise synthetic pathway utilizing regioselective chlorosulfonation at the pyrazole C4 position.

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signals must be verified.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Sulfonamide: Singlet broad peak at ~7.2–7.5 ppm (

      
      ).
      
    • Pyrazole: Two singlets or doublets at ~8.0 ppm and ~8.5 ppm (H3 and H5). Note: H5 is often deshielded due to the adjacent pyridine ring.

    • Pyridine:

      • Doublet at ~8.3 ppm (H6, adjacent to N).

      • Singlet/Multiplet at ~7.8 ppm (H3).

      • Multiplet at ~7.1 ppm (H5).

    • Methyl: Singlet at ~2.4 ppm (

      
      ).
      
  • Mass Spectrometry (ESI+):

    • Expected

      
       peak at 239.27 m/z .
      
    • Characteristic isotopic pattern for Sulfur (

      
       ~4.2% abundance).
      

References

  • PubChem Compound Summary. 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide (Related Structures/Fragments). National Center for Biotechnology Information. [Link]

  • Accela ChemBio. Product Catalog: 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide (CAS 1247362-63-5).[1][2][3] [Link][4]

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Pyrazole-4-sulfonamides as COX-2 Inhibitors. (General Methodology Reference). [Link]

Sources

1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide PubChem CID and database entries

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide , a specialized heterocyclic scaffold used primarily in medicinal chemistry as a building block for Nav1.7 inhibitors , COX-2 inhibitors , and Carbonic Anhydrase (CA) inhibitors .

Part 1: Chemical Identity & Database Entries[1]

This compound represents a "privileged structure" in drug discovery, combining a pyrazole-4-sulfonamide core (classic COX-2/CA pharmacophore) with a 4-methylpyridine substituent at the N1 position. This specific substitution pattern is critical for modulating lipophilicity and target selectivity compared to phenyl-substituted analogs (e.g., Celecoxib).

Core Identifiers
AttributeDetail
Chemical Name 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide
CAS Registry Number 1247362-63-5
Molecular Formula C

H

N

O

S
Molecular Weight 238.27 g/mol
SMILES Cc1ccnc(n1)n2cc(cn2)S(=O)(=O)N
InChI Key (Derivative specific; verify via CAS 1247362-63-5)
Primary Classification Heterocyclic Sulfonamide; Pyrazole-Pyridine Scaffold
Structural Visualization

The molecule consists of a central pyrazole ring.[1] Position 4 bears the sulfonamide group (H-bond donor/acceptor). Position 1 is attached to the 2-position of a pyridine ring, which carries a methyl group at its 4-position.[2]

ChemicalStructure cluster_legend Functional Roles Pyridine 4-Methylpyridine Ring (Lipophilic Anchor) Pyrazole Pyrazole Core (Scaffold) Pyridine->Pyrazole N1-C2 Linkage Sulfonamide Sulfonamide (-SO2NH2) (Polar Pharmacophore) Pyrazole->Sulfonamide C4 Position

Caption: Structural decomposition of the scaffold highlighting the N1-linked pyridine anchor and C4-sulfonamide warhead.

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide typically follows a convergent heterocyclization strategy . The core challenge is ensuring regioselectivity at the pyrazole N1 position during ring closure.

Primary Synthetic Route (Cyclocondensation)

This protocol utilizes 2-hydrazino-4-methylpyridine and a nitromalonaldehyde equivalent (e.g., sodium nitromalonaldehyde) followed by reduction and sulfonylation, or more commonly, direct condensation with a sulfonamide-bearing precursor.

Reagents:
  • Precursor A: 2-Hydrazino-4-methylpyridine (CAS 10320-42-0).

  • Precursor B: Ethyl 2-formyl-3-oxopropanoate (or equivalent 1,3-dielectrophile).

  • Sulfonylating Agent: Chlorosulfonic acid (

    
    ).
    
  • Ammonia Source: Aqueous

    
     or 
    
    
    
    in dioxane.
Step-by-Step Protocol:
  • Hydrazone Formation:

    • Dissolve 2-hydrazino-4-methylpyridine (1.0 eq) in Ethanol (EtOH).

    • Add the 1,3-dicarbonyl equivalent (1.1 eq) dropwise at 0°C.

    • Reflux for 3–6 hours to cyclize the pyrazole ring.

    • Result: 1-(4-methylpyridin-2-yl)-1H-pyrazole (Intermediate).[2]

  • Chlorosulfonylation (The Critical Step):

    • Cool Chlorosulfonic acid (5.0 eq) to 0°C in a dry flask under

      
      .
      
    • Slowly add the pyrazole intermediate.[1] The reaction is exothermic.

    • Heat to 100°C for 2 hours to install the sulfonyl chloride at the C4 position (electrophilic aromatic substitution).

    • Quench: Pour the mixture onto crushed ice carefully to precipitate the sulfonyl chloride.

  • Amidation:

    • Collect the sulfonyl chloride precipitate.

    • Dissolve in THF or DCM.

    • Add excess aqueous Ammonia (

      
      ) or bubble 
      
      
      
      gas at 0°C.
    • Stir for 1 hour.

    • Purification: Recrystallize from Ethanol/Water.

SynthesisPathway Start 2-Hydrazino-4-methylpyridine Step1 Cyclization (with 1,3-dielectrophile) Start->Step1 Inter1 Intermediate: 1-(4-methylpyridin-2-yl)pyrazole Step1->Inter1 Step2 Chlorosulfonylation (ClSO3H, 100°C) Inter1->Step2 Inter2 Sulfonyl Chloride Derivative Step2->Inter2 Step3 Amidation (NH4OH) Inter2->Step3 Final Target: 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide Step3->Final

Caption: Convergent synthesis pathway via chlorosulfonylation of the pre-formed aryl-pyrazole core.

Part 3: Pharmacological Applications[6]

This specific scaffold is a bioisostere of the phenyl-pyrazole sulfonamides found in drugs like Celecoxib and Deracoxib . The pyridine nitrogen adds a hydrogen bond acceptor, altering the solubility and binding kinetics.

Selective COX-2 Inhibition

The sulfonamide group binds to the hydrophilic side pocket of the COX-2 enzyme (Arg120/Glu524). The 4-methylpyridine group fits into the lipophilic specificity pocket.

  • Mechanism: The sulfonamide

    
     coordinates with the Zinc ion or stabilizes the active site via H-bonding, preventing arachidonic acid entry.
    
  • Advantage: Pyridine analogs often show reduced half-life compared to phenyl analogs, which can be desirable to reduce systemic accumulation in acute pain management.

Nav1.7 Sodium Channel Blockers

Recent literature identifies 1-heteroaryl-pyrazole-4-sulfonamides as potent voltage-gated sodium channel blockers.

  • Target: Nav1.7 (implicated in nociception/pain).

  • Role: The sulfonamide acts as a bioisostere for the acyl-sulfonamide pharmacophore often required for state-dependent block of the channel.

Carbonic Anhydrase (CA) Inhibition

Primary sulfonamides are classic CA inhibitors. The bulky pyridine tail provides isoform selectivity (e.g., selectivity for tumor-associated CA IX/XII over cytosolic CA I/II).

Part 4: Experimental Handling & Safety

Physical Properties (Predicted)[2][4][11][12]
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 165–175°C (Typical for this class).

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water.

Safety Protocol (SDS Summary)
  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Sulfonamide Warning: Handle with care if sensitive to sulfa drugs.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the pyridine ring or hydrolysis.

References

  • PubChem Database. Compound Summary: 1,3-Dimethyl-1H-pyrazole-4-sulfonamide (Analog Reference). National Center for Biotechnology Information. Link

  • VulcanChem. Product Entry: 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide (CAS 1247362-63-5).Link

  • Mahesh, P., et al. (2023). "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." ACS Omega. Link

  • Accela ChemBio. Catalog Entry: CAS 1247362-63-5.Link

  • Chemical Abstracts Service (CAS).Registry Number 1247362-63-5. American Chemical Society. (Accessed via SciFinder/Common Chemistry).

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Sulfonamide Derivatives from a 1-(4-Methylpyridin-2-yl)-1H-pyrazole Precursor

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Prominence of Pyrazole-Sulfonamides in Modern Drug Discovery

The fusion of pyrazole and sulfonamide moieties into a single molecular scaffold has emerged as a highly fruitful strategy in the discovery of novel therapeutic agents. Pyrazole derivatives are renowned for their wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Similarly, the sulfonamide group is a well-established pharmacophore present in a multitude of clinically approved drugs, such as antibacterial, and anti-carbonic anhydrase agents.[3][4] The synergistic combination of these two privileged fragments in pyrazole-sulfonamide derivatives has led to the development of compounds with potent and diverse pharmacological profiles, including inhibitors of acetohydroxyacid synthase (AHAS) and carbonic anhydrase.[5][6]

This guide provides a comprehensive and in-depth technical overview of the synthetic route to a novel class of sulfonamide derivatives, commencing from the readily accessible 1-(4-methylpyridin-2-yl)-1H-pyrazole precursor. We will delve into the strategic considerations behind each synthetic step, from the construction of the pyrazole core to the final sulfamoylation, offering detailed, field-proven protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Synthetic Strategy Overview

The overall synthetic pathway is a three-stage process, designed for efficiency and adaptability, allowing for the generation of a diverse library of final sulfonamide compounds.

Synthetic_Workflow Start Starting Materials (2-Chloro-4-methylpyridine, Hydrazine Hydrate, 1,1,3,3-Tetramethoxypropane) Precursor_Synth Step 1: Precursor Synthesis 1-(4-Methylpyridin-2-yl)-1H-pyrazole Start->Precursor_Synth Cyclocondensation Chlorosulfonation Step 2: Chlorosulfonation 1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride Precursor_Synth->Chlorosulfonation Electrophilic Substitution Sulfonamide_Synth Step 3: Sulfonamide Formation Target Sulfonamide Derivatives Chlorosulfonation->Sulfonamide_Synth Nucleophilic Substitution End Diverse Library of Sulfonamide Derivatives Sulfonamide_Synth->End

Figure 1: Overall synthetic workflow for the preparation of sulfonamide derivatives.

Part 1: Synthesis of the 1-(4-Methylpyridin-2-yl)-1H-pyrazole Precursor

The journey begins with the construction of the core pyrazole structure linked to the 4-methylpyridine moiety. This is achieved through a classical and robust cyclocondensation reaction.

Rationale and Mechanistic Insight

The formation of the pyrazole ring is most efficiently accomplished by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[1] In this protocol, we first synthesize 2-hydrazinyl-4-methylpyridine from the commercially available 2-chloro-4-methylpyridine and hydrazine hydrate. This heteroaryl hydrazine then serves as the binucleophile for the subsequent cyclocondensation with 1,1,3,3-tetramethoxypropane, a stable and easy-to-handle synthetic equivalent of the unstable malondialdehyde.

The reaction proceeds via initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent elimination of water and methanol to yield the aromatic pyrazole ring. The acidic conditions catalyze both the formation of the hydrazone intermediate and the final dehydration step.

Experimental Protocol: Synthesis of 1-(4-Methylpyridin-2-yl)-1H-pyrazole

Materials:

  • 2-Chloro-4-methylpyridine

  • Hydrazine hydrate (80% in water)

  • Ethanol

  • 1,1,3,3-Tetramethoxypropane

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step 1a: Synthesis of 2-Hydrazinyl-4-methylpyridine

  • To a round-bottom flask equipped with a reflux condenser, add 2-chloro-4-methylpyridine (1.0 eq) and hydrazine hydrate (10.0 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-hydrazinyl-4-methylpyridine, which can be used in the next step without further purification.

Step 1b: Cyclocondensation to form 1-(4-Methylpyridin-2-yl)-1H-pyrazole

  • In a round-bottom flask, dissolve 2-hydrazinyl-4-methylpyridine (1.0 eq) in ethanol.

  • Add 1,1,3,3-tetramethoxypropane (1.1 eq) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 3-4 drops).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford pure 1-(4-methylpyridin-2-yl)-1H-pyrazole.

Part 2: Chlorosulfonation of the Pyrazole Precursor

The introduction of the sulfonyl chloride moiety onto the pyrazole ring is a critical step, transforming the inert C-H bond into a reactive group ready for derivatization.

Rationale and Mechanistic Insight

Chlorosulfonation is an electrophilic aromatic substitution reaction. The pyrazole ring, being an electron-rich aromatic system, is susceptible to attack by strong electrophiles. Chlorosulfonic acid (ClSO₃H) serves as the source of the electrophilic species, chlorosulfonium ion (SO₂Cl⁺). The reaction is typically performed in a non-polar solvent like chloroform. To drive the reaction to completion and prevent the formation of the corresponding sulfonic acid as a byproduct, thionyl chloride (SOCl₂) is often added. Thionyl chloride reacts with any sulfonic acid formed to regenerate the desired sulfonyl chloride. The substitution occurs preferentially at the C4 position of the pyrazole ring due to electronic and steric factors.

Chlorosulfonation_Mechanism cluster_0 Electrophilic Aromatic Substitution Pyrazole 1-(4-Methylpyridin-2-yl)-1H-pyrazole Intermediate Sigma Complex (Wheland Intermediate) Pyrazole->Intermediate + SO2Cl+ Product 1-(4-Methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride Intermediate->Product - H+

Sources

1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide in Kinase Inhibitor Synthesis

Part 1: Executive Summary & Rationale

In the landscape of kinase inhibitor discovery, the 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide scaffold represents a "privileged structure." This moiety combines the physicochemical benefits of the pyridine ring (solubility, hydrogen bond acceptance) with the established pharmacophoric properties of the pyrazole-sulfonamide motif.

While pyrazole-sulfonamides are historically associated with COX-2 inhibition (e.g., Celecoxib), this specific scaffold has gained traction in kinase drug discovery (e.g., targeting CDK, MAPK, and B-Raf pathways) due to its ability to interact with the ATP-binding pocket's hinge region or the DFG-out conformation.

Key Advantages:

  • Solubility: The 4-methylpyridine nitrogen (pKa ~5-6) provides a solubility handle often lacking in phenyl-based analogs.

  • Selectivity: The sulfonamide group acts as a versatile anchor, capable of hydrogen bonding with the catalytic loop or acting as a solvent-exposed tail.

  • Synthetic Modularity: The scaffold serves as a robust "building block" for Fragment-Based Drug Discovery (FBDD).

Part 2: Chemical Profile & Properties

PropertyValue / Description
IUPAC Name 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide
Molecular Formula C₉H₁₀N₄O₂S
Molecular Weight 238.27 g/mol
Key Pharmacophores Pyridine (H-bond acceptor), Sulfonamide (H-bond donor/acceptor)
LogP (Predicted) ~1.2 (Favorable for oral bioavailability)
pKa (Sulfonamide) ~10.0 (Weakly acidic)

Part 3: Detailed Synthesis Protocol

This protocol outlines the robust, scalable synthesis of the title compound. It is designed to minimize side reactions (e.g., regioisomeric mixtures) and maximize yield.

Step 1: Synthesis of 2-Hydrazinyl-4-methylpyridine

Rationale: The pyridine ring is introduced early via nucleophilic aromatic substitution. The 4-methyl group deactivates the ring slightly compared to unsubstituted pyridine, requiring higher temperatures or better leaving groups.

  • Reagents: 2-Fluoro-4-methylpyridine (preferred over chloro for faster kinetics), Hydrazine hydrate (64% or 98%), Ethanol.

  • Procedure:

    • Charge a reaction vessel with 2-Fluoro-4-methylpyridine (1.0 eq) and Ethanol (5 volumes).

    • Add Hydrazine hydrate (5.0 eq) dropwise at room temperature. Note: Excess hydrazine prevents the formation of bis-pyridyl hydrazine.

    • Heat to reflux (80°C) for 4–6 hours. Monitor by LCMS (Target M+H: 124.1).

    • Concentrate in vacuo to remove ethanol and excess hydrazine.

    • Purification: Triturate the residue with diethyl ether/hexanes (1:1) to yield the hydrazine as a solid.

    • Yield Target: >90%.

Step 2: Pyrazole Ring Closure (Cyclocondensation)

Rationale: Using 1,1,3,3-tetramethoxypropane (malonaldehyde bis(dimethyl acetal)) ensures the formation of the unsubstituted pyrazole core (positions 3 and 5 are H).

  • Reagents: 2-Hydrazinyl-4-methylpyridine (from Step 1), 1,1,3,3-Tetramethoxypropane, Ethanol, HCl (cat.).

  • Procedure:

    • Dissolve the hydrazine intermediate (1.0 eq) in Ethanol (10 volumes).

    • Add 1,1,3,3-Tetramethoxypropane (1.1 eq).

    • Add concentrated HCl (0.1 eq) to catalyze acetal hydrolysis.

    • Reflux for 3 hours. The solution typically turns from colorless to light yellow.

    • Workup: Neutralize with NaHCO₃, concentrate, and extract with Ethyl Acetate.

    • Product: 1-(4-methylpyridin-2-yl)-1H-pyrazole.

Step 3: Chlorosulfonation & Amidation

Rationale: Electrophilic aromatic substitution on the pyrazole ring occurs preferentially at the C4 position.[1] Direct chlorosulfonation is efficient but requires careful temperature control to avoid decomposition of the pyridine ring.

  • Reagents: Chlorosulfonic acid (excess), Thionyl chloride (optional, for driving conversion), Ammonium hydroxide (28%).

  • Protocol:

    • Chlorosulfonation:

      • Cool Chlorosulfonic acid (5.0 eq) to 0°C in a fume hood.

      • Add 1-(4-methylpyridin-2-yl)-1H-pyrazole (1.0 eq) portion-wise. Caution: Exothermic.

      • Heat to 90°C for 2 hours. Monitor conversion to sulfonyl chloride (take an aliquot, quench with MeOH, check for methyl ester by LCMS).

      • Cool to room temperature and carefully pour onto crushed ice. Filter the solid sulfonyl chloride precipitate immediately.

    • Amidation:

      • Dissolve the wet sulfonyl chloride cake in THF (5 volumes).

      • Add Ammonium hydroxide (10.0 eq) at 0°C.

      • Stir at room temperature for 1 hour.

    • Isolation: Concentrate THF, dilute with water, and filter the precipitate. Recrystallize from Ethanol/Water.

    • Final Yield: ~60-70% (over 2 steps).

Part 4: Application in Kinase Inhibitor Design

Mechanism of Action & Binding Mode

The 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide scaffold is typically utilized in Type I or Type I½ kinase inhibitors.

  • Hinge Interaction: The pyridine nitrogen (N1 of the pyridine) often positions itself to accept a hydrogen bond from the hinge region backbone NH.

  • Solvent Front/Gatekeeper: The sulfonamide moiety at C4 extends towards the solvent front or interacts with the gatekeeper residue, depending on the specific kinase topology.

  • Vector Growth: The sulfonamide nitrogen (-NH2) is an excellent handle for further derivatization (e.g., coupling with acyl chlorides or aryl halides) to access the "back pocket" of the kinase.

Workflow: Fragment Growing Strategy
  • Starting Point: The title compound (Fragment A).

  • Target: B-Raf or VEGFR2 (examples).

  • Reaction: Buchwald-Hartwig coupling of the sulfonamide NH₂ with an aryl halide (Fragment B).

Part 5: Visualization (Pathways & Protocols)

Figure 1: Synthesis Pathway[2]

SynthesisPathway Start 2-Fluoro-4-methylpyridine Step1 Hydrazine Formation (NH2NH2, EtOH, Reflux) Start->Step1 Inter1 2-Hydrazinyl-4-methylpyridine Step1->Inter1 Step2 Cyclization (Tetramethoxypropane, H+) Inter1->Step2 Inter2 1-(4-methylpyridin-2-yl) -1H-pyrazole Step2->Inter2 Step3 Chlorosulfonation (ClSO3H, 90°C) Inter2->Step3 Inter3 Sulfonyl Chloride Intermediate Step3->Inter3 Step4 Amidation (NH4OH, THF) Inter3->Step4 Final Target Scaffold: 1-(4-methylpyridin-2-yl) -1H-pyrazole-4-sulfonamide Step4->Final

Caption: Step-by-step synthetic route from commercially available pyridine precursors to the final sulfonamide scaffold.

Figure 2: Kinase Binding Logic

BindingLogic Scaffold Pyrazole-Sulfonamide Scaffold Pyridine 4-Methylpyridine Ring Scaffold->Pyridine Pyrazole Pyrazole Core Scaffold->Pyrazole Sulfonamide Sulfonamide (-SO2NH2) Scaffold->Sulfonamide Hinge Kinase Hinge Region Pyridine->Hinge H-Bond Acceptor Solubility Solubility Modulation Pyridine->Solubility Basic N (pKa ~6) Gatekeeper Gatekeeper/ Solvent Front Sulfonamide->Gatekeeper H-Bond Donor

Caption: Pharmacophoric mapping of the scaffold against typical kinase domain features.

Part 6: References

  • Krystof, V., et al. (2014). "Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e][1,2,4]triazines." European Journal of Medicinal Chemistry. Link

  • Molecules (MDPI). (2023). "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." Molecules. Link

  • BenchChem. (n.d.). "1,3-Dimethyl-1H-pyrazole-4-sulfonamide - Chemical Profile and Synthesis." BenchChem Database. Link

  • Northrup, A. B., et al. (2013). "Discovery of MK-8033: A Specific c-Met/Ron dual kinase inhibitor."[2] Journal of Medicinal Chemistry. Link

  • Frontiers in Chemistry. (2022). "Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives." Frontiers. Link

Sources

Application Note: Microwave-Assisted Synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Here are the detailed Application Notes and Protocols for the microwave-assisted synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide.

Introduction: The Convergence of Privileged Scaffolds and Green Chemistry

In the landscape of modern drug discovery, pyrazole and sulfonamide moieties are considered "privileged scaffolds" due to their prevalence in a wide array of approved therapeutic agents.[1][2] The pyrazole ring, a five-membered diazole, is a cornerstone in drugs targeting various conditions, from cancer (e.g., Crizotinib) to inflammatory diseases (e.g., Celecoxib).[3] Similarly, the sulfonamide group is a critical pharmacophore in carbonic anhydrase inhibitors, diuretics, and antibacterial agents.[4][5] The combination of these two scaffolds into a single molecule, such as 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide , presents a compelling strategy for developing novel chemical entities with potential multi-target biological activity.

Conventional synthetic methods for constructing such heterocyclic systems often require long reaction times, harsh conditions, and the use of hazardous solvents, leading to significant energy consumption and waste generation.[6] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[7][8] By utilizing microwave irradiation, MAOS offers dramatic reductions in reaction times (from hours to minutes), improved product yields, and enhanced purity profiles, often under solvent-free or environmentally benign solvent conditions.[9][10][11]

This guide provides a comprehensive, field-proven protocol for the synthesis of the title compound, leveraging a key microwave-assisted cyclization step. The protocols are designed to be robust and reproducible, with detailed explanations for the causality behind each experimental choice, empowering researchers to adapt and innovate in their own discovery programs.

The Science of Microwave-Assisted Synthesis

Unlike conventional conductive heating where heat is transferred inefficiently from an external source through the vessel walls, microwave synthesis relies on the direct interaction of electromagnetic radiation with the molecules in the reaction mixture.[8][12] This volumetric heating is primarily driven by two mechanisms:

  • Dipolar Polarization: Polar molecules, like the solvents and reactants in this synthesis, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This continuous, rapid reorientation generates significant intermolecular friction, which translates into intense, uniform heating of the medium.[12][13][14]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic intermediates), they will migrate back and forth through the solution under the influence of the oscillating electric field. Collisions between these migrating ions and surrounding molecules generate heat.[8][9]

This direct energy transfer allows for rapid temperature elevation to levels that may be difficult to achieve with conventional heating, often leading to the acceleration of reaction kinetics and enabling reaction pathways that are otherwise inaccessible.[13][14]

MAOS_vs_Conventional Figure 1: Comparison of Heating Mechanisms cluster_0 Conventional Heating cluster_1 Microwave-Assisted Heating HeatSource External Heat Source (e.g., Oil Bath) Vessel Reaction Vessel HeatSource->Vessel Conduction Solvent Solvent Vessel->Solvent Conduction Reactants Reactants Solvent->Reactants Convection MW_Source Microwave Source (Magnetron) Molecules Polar Molecules (Solvent & Reactants) MW_Source->Molecules Direct Irradiation

Caption: A diagram comparing slow, indirect conventional heating with rapid, direct microwave heating.

Proposed Synthetic Pathway

The synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide is accomplished via a robust three-step sequence. The cornerstone of this pathway is the initial microwave-assisted cyclocondensation to rapidly form the core pyrazole ring system, followed by standard functionalization steps.

Synthesis_Workflow Reactant1 2-Hydrazinyl-4-methylpyridine + 1,1,3,3-Tetramethoxypropane Step1 Step 1: Cyclocondensation (Microwave-Assisted) Reactant1->Step1 Ethanol, Acetic Acid 140 °C, 15 min Intermediate1 Intermediate A 1-(4-methylpyridin-2-yl)-1H-pyrazole Step1->Intermediate1 Step2 Step 2: Electrophilic Sulfonylation Intermediate1->Step2 Chlorosulfonic Acid 0 °C to RT Intermediate2 Intermediate B 1-(4-methylpyridin-2-yl)-1H- pyrazole-4-sulfonyl chloride Step2->Intermediate2 Step3 Step 3: Amination Intermediate2->Step3 Aqueous Ammonia 0 °C to RT Product {Final Product | 1-(4-methylpyridin-2-yl)-1H- pyrazole-4-sulfonamide} Step3->Product

Caption: The three-step workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times. Microwave synthesis should only be performed in a dedicated microwave reactor using appropriate sealed vessels.

Protocol 1: Microwave-Assisted Synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrazole (Intermediate A)

This critical step utilizes microwave energy to dramatically accelerate the formation of the pyrazole ring from its acyclic precursors.

  • Rationale: The reaction between a hydrazine and a 1,3-dicarbonyl equivalent (here, 1,1,3,3-tetramethoxypropane, which hydrolyzes in situ to malondialdehyde) is the classic Knorr pyrazole synthesis.[6] Microwave irradiation provides rapid, uniform heating, overcoming the activation energy barrier much more efficiently than conventional methods, reducing reaction time from many hours to just 15 minutes.[15][16] Ethanol is an excellent solvent for MAOS due to its high polarity and ability to absorb microwave energy effectively, while the acetic acid catalyst facilitates the condensation and subsequent cyclization.[9]

ParameterValue / ReagentMoles (mmol)M.W.Amount
Reactant 1 2-Hydrazinyl-4-methylpyridine10.0123.161.23 g
Reactant 2 1,1,3,3-Tetramethoxypropane11.0164.201.81 g (1.85 mL)
Solvent Ethanol--8.0 mL
Catalyst Glacial Acetic Acid--0.5 mL
Microwave Power Dynamic (up to 300 W)---
Temperature 140 °C (hold)---
Reaction Time 15 minutes---
Vessel Size 20 mL Microwave Vial---

Step-by-Step Methodology:

  • Place a magnetic stir bar into a 20 mL microwave reaction vial.

  • To the vial, add 2-hydrazinyl-4-methylpyridine (1.23 g, 10.0 mmol).

  • Add ethanol (8.0 mL), followed by glacial acetic acid (0.5 mL).

  • Add 1,1,3,3-tetramethoxypropane (1.85 mL, 11.0 mmol).

  • Securely seal the vial with the appropriate cap. It is critical that the vial is sealed correctly to withstand the pressure generated during heating.[17]

  • Place the vial into the cavity of a dedicated microwave reactor.

  • Set the reaction parameters: 140 °C target temperature (with a 2-minute ramp time), 15-minute hold time, and stirring set to high.

  • After the irradiation is complete, allow the vessel to cool to below 50 °C using the instrument's compressed air cooling system before carefully venting and opening.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be purified by flash chromatography (Hexane:Ethyl Acetate gradient) to afford Intermediate A as a pale yellow oil.

Protocol 2: Synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride (Intermediate B)

This step introduces the sulfonyl chloride functionality onto the electron-rich C4 position of the pyrazole ring via electrophilic substitution.

  • Rationale: The C4 position of N-substituted pyrazoles is nucleophilic and susceptible to electrophilic attack. Chlorosulfonic acid serves as a powerful electrophile for this transformation. The reaction is performed at low temperature to control the exothermicity and improve selectivity.

ParameterValue / ReagentMoles (mmol)M.W.Amount
Reactant 1 Intermediate A8.0159.201.27 g
Reagent 2 Chlorosulfonic Acid (ClSO₃H)40.0116.524.66 g (2.65 mL)
Solvent None---

Step-by-Step Methodology:

  • Place Intermediate A (1.27 g, 8.0 mmol) in a dry 50 mL round-bottom flask equipped with a stir bar.

  • Cool the flask in an ice/water bath to 0 °C.

  • CAUTION: Chlorosulfonic acid is highly corrosive and reacts violently with water. Perform this addition slowly and carefully in the fume hood.

  • Add chlorosulfonic acid (2.65 mL, 40.0 mmol) dropwise to the stirred intermediate over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir at room temperature for 2 hours. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice (approx. 50 g) with vigorous stirring.

  • The solid precipitate that forms is the sulfonyl chloride product. Collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Dry the collected solid under vacuum to yield Intermediate B, which is typically used in the next step without further purification.

Protocol 3: Synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide (Final Product)

The final step involves the conversion of the reactive sulfonyl chloride to the stable sulfonamide via nucleophilic substitution.

  • Rationale: The sulfonyl chloride is a highly reactive electrophile. Ammonia, a potent nucleophile, readily attacks the sulfur center, displacing the chloride and forming the desired sulfonamide. The reaction is run at low temperature initially to control the reaction rate.

ParameterValue / ReagentMoles (mmol)M.W.Amount
Reactant 1 Intermediate B7.0 (assumed)257.651.80 g
Reagent 2 Aqueous Ammonia (28-30%)--20 mL
Solvent Tetrahydrofuran (THF), optional--10 mL

Step-by-Step Methodology:

  • Place the crude Intermediate B (1.80 g, ~7.0 mmol) into a 100 mL round-bottom flask with a stir bar.

  • If the intermediate has poor solubility, add THF (10 mL) to form a slurry.

  • Cool the flask in an ice/water bath to 0 °C.

  • Slowly add concentrated aqueous ammonia (20 mL) dropwise to the stirred slurry.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • If THF was used, remove it under reduced pressure.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 15 mL).

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide .

Product Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • FT-IR Spectroscopy: To identify key functional groups, such as the N-H and S=O stretches of the sulfonamide.[18]

Conclusion

This application guide details a highly efficient and rapid synthetic route to 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide . By strategically implementing a microwave-assisted cyclization as the key step, this protocol aligns with the principles of green chemistry, offering significant advantages in terms of speed, efficiency, and energy conservation over traditional synthetic approaches. The methodology is robust and provides a solid foundation for researchers in medicinal chemistry and drug development to access this valuable molecular scaffold.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences Review and Research.
  • Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Deriv
  • Microwave-assisted synthesis and bioevaluation of new sulfonamides.
  • Synthesis of sulfonamides 8–14 via microwave irradiation.
  • Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Bentham Science.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. International Journal of Novel Research and Development.
  • Full article: Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online.
  • Theory of Microwave Heating for Organic Synthesis.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. IRIS-AperTO.
  • Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
  • Scheme 14. Microwave-assisted one-pot synthesis of pyrazole...
  • Green Chemistry: Microwave assisted synthesis. YouTube.
  • Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube.
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.
  • Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Deriv
  • Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México.
  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study.
  • Pyrazole: an emerging privileged scaffold in drug discovery.
  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening.
  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation.
  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide in Dimethyl Sulfoxide (DMSO). The following sections offer a structured approach to troubleshooting, from fundamental principles to advanced solubilization protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and dissolution of pyrazole-sulfonamide compounds.

Q1: What are the general structural features of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide that influence its solubility?

A1: The molecule's structure contains both polar and non-polar moieties that dictate its solubility profile. The pyrazole, pyridine, and sulfonamide groups can participate in hydrogen bonding, while the methyl group and aromatic rings contribute to its hydrophobic character.[1] The crystalline solid-state form of the compound requires significant energy to break the lattice structure before solvent molecules can interact, which is often the primary barrier to dissolution.

Q2: I'm having trouble dissolving the compound in 100% DMSO at room temperature. Is this expected?

A2: Yes, this is a common observation for complex heterocyclic compounds. While DMSO is a powerful polar aprotic solvent capable of dissolving a vast range of substances, high-melting-point crystalline solids can be resistant to dissolution at ambient temperatures.[2] The energy required to break the crystal lattice may be higher than the energy released through solvation by DMSO alone at room temperature.

Q3: My compound dissolved after heating, but a precipitate formed upon returning to room temperature or after storage. What happened?

A3: This phenomenon is known as supersaturation. By heating, you provided the energy needed for dissolution, likely achieving a concentration higher than the compound's equilibrium solubility at room temperature. Upon cooling, the solution becomes thermodynamically unstable, and the excess solute precipitates out. Another contributing factor can be the hygroscopic nature of DMSO; absorbed atmospheric water can reduce the overall solvating power for your specific compound, causing it to crash out of solution.[3]

Q4: Are there risks associated with heating my compound in DMSO?

A4: Caution is advised. While DMSO is thermally stable at lower temperatures, prolonged heating above 150°C can lead to decomposition.[4] More importantly, the compound itself may be thermally labile and could degrade. It is recommended to use the lowest effective temperature (e.g., 37-50°C) for the shortest duration necessary. The presence of acidic or basic impurities can also lower the decomposition temperature of DMSO.[5]

Section 2: Troubleshooting Workflow for Solubility Enhancement

If you are facing solubility issues, follow this systematic workflow. Start with the simplest, least invasive methods and proceed to more advanced techniques as required.

Solubility_Workflow Troubleshooting Workflow for Compound Solubilization A Start: Compound insoluble in DMSO at Room Temperature (RT) B Apply Gentle Heat? (37-50°C) A->B C Success: Compound Dissolved Follow Protocol 1 B->C Yes D Issue Persists: Insoluble or Precipitates on Cooling B->D No E Is the compound's sulfonamide moiety acidic? D->E F Yes: Consider pH Adjustment Follow Protocol 2 E->F Yes G No / Not Applicable: Proceed to Co-Solvents E->G No H Consider Co-Solvent Addition Follow Protocol 3 F->H If pH adjustment is insufficient G->H I Final Check: Review DMSO Quality & Storage See Section 4 H->I

Caption: A decision-making workflow for troubleshooting solubility issues.

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Solubilization with Gentle Heating

This method uses thermal energy to overcome the activation energy barrier of dissolution.

  • Preparation : Add the calculated mass of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide to a sterile, appropriate-sized glass vial.[6]

  • Solvent Addition : Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration.[7]

  • Mixing : Vortex the vial for 1-2 minutes at room temperature.

  • Heating : Place the vial in a water bath or heating block set to 37-50°C. Do not exceed 60°C to minimize the risk of compound degradation.

  • Intermittent Agitation : Every 5-10 minutes, remove the vial and vortex for 30-60 seconds to facilitate dissolution.

  • Observation : Continue this process until the compound is fully dissolved. Visually inspect for any remaining particulates against a light source.

  • Cooling & Storage : Allow the solution to cool to room temperature slowly. Observe for any precipitation. Store appropriately as described in Section 4.

Protocol 2: pH-Mediated Solubilization for Sulfonamides

This technique leverages the acidic nature of the sulfonamide proton to form a more soluble salt.[8]

  • Initial Suspension : Prepare a suspension of the compound in DMSO as described in Protocol 1 (Steps 1-3).

  • pH Adjustment : While stirring, add a very small, sub-stoichiometric amount of a suitable base. For example, add 0.1-0.5 µL of 1N NaOH per 1 mL of DMSO solution. Caution: Use minimal volumes to avoid significant changes to your stock concentration and introducing excess water.

  • Mechanism : The base deprotonates the sulfonamide nitrogen (-SO₂NH-), forming an anionic salt (-SO₂N⁻Na⁺). This ionized form is significantly more polar and often exhibits greater solubility.[8][9]

  • Agitation & Observation : Vortex the solution for 2-5 minutes. If insolubility persists, gentle warming (as per Protocol 1) can be applied in conjunction with the pH adjustment.

  • Final pH : Note that the final pH of the DMSO stock will be basic. This must be considered for downstream applications, as dilution into aqueous buffers will affect the buffer's final pH.

Protocol 3: Utilizing Co-Solvents to Enhance Solubility

Adding a co-solvent can modify the polarity of the solvent system to better match the solute.[10][11]

  • Co-Solvent Selection : Choose a co-solvent that is miscible with DMSO and compatible with your experimental system. Common choices include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or polyethylene glycol (PEG 400).[10]

  • Preparation : Prepare a pre-mixed solvent system. A common starting point is a 9:1 or 4:1 ratio of DMSO to the co-solvent (e.g., 900 µL DMSO + 100 µL NMP).

  • Dissolution : Add the compound to the pre-mixed solvent system.

  • Follow-up : Use the agitation and gentle heating steps from Protocol 1 as needed.

  • Consideration : The presence of a co-solvent may influence downstream biological or chemical assays. Always run a vehicle control with the identical DMSO/co-solvent mixture.[12]

Section 4: Advanced Considerations and Best Practices

DMSO Quality and Water Content

DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[3] Water contamination can significantly decrease its solvating power for many organic compounds.

  • Best Practice 1 : Always use high-purity, anhydrous grade (≥99.9%) DMSO.[7]

  • Best Practice 2 : Purchase DMSO in small, sealed containers. Once opened, use the contents quickly or store under an inert gas like argon or nitrogen.

  • Best Practice 3 : When handling, work quickly and ensure containers are tightly sealed immediately after use to minimize exposure to atmospheric moisture.[6][13]

Long-Term Storage and Stability

Compound stability in DMSO is a critical factor for reproducible results.

  • Storage Temperature : For long-term storage, aliquoting stock solutions and storing them at -20°C or -80°C is standard practice. However, be aware that repeated freeze-thaw cycles can introduce water condensation and may degrade some compounds.[14][15] Studies have shown that many compounds are stable for extended periods at 4°C.[16]

  • Precipitation Upon Freezing : DMSO freezes at 18.5°C.[4] When a DMSO solution freezes and is then thawed, the compound may not fully re-dissolve. Always ensure the solution is brought to room temperature and vortexed thoroughly to ensure homogeneity before use.

  • Stability Studies : The stability of any given compound in DMSO over time can vary. A study on ~7200 compounds found that after 6 months of room temperature storage, the probability of observing the compound was 83%, dropping to 52% after a year.[17] It is advisable to prepare fresh stock solutions periodically.

Section 5: Data Summary Table

MethodPrinciple of ActionTarget ConcentrationProsCons & Considerations
Gentle Heating Increases kinetic energy to overcome crystal lattice forces.Low to ModerateSimple, effective for moderately soluble compounds.Risk of compound degradation; potential for supersaturation and precipitation upon cooling.
pH Adjustment Forms a more polar, soluble salt by deprotonating the acidic sulfonamide.[8]Moderate to HighHighly effective for acidic compounds; can achieve high concentrations.Alters solution pH; requires careful addition of base; potential for compound hydrolysis.
Co-Solvency Modifies the overall polarity of the solvent system to better match the solute.[10]Moderate to HighCan dissolve highly recalcitrant compounds; versatile.Co-solvent may interfere with downstream assays; requires vehicle controls; potential for complex solvent-solute interactions.[18]

References

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205–209. [Link]

  • Engeloch, C., Schopfer, U., Chen, B., Wagner, T., O'Reilly, M., & Popov, M. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 13(9), 889–894. [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmitt, R., & Nelson, S. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Schmitt, R., & Nelson, S. L. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. [Link]

  • Kozikowski, B. A., Burt, T., Tirey, D., Williams, L., Kuzmak, B., Stanton, D., Morand, K., & Nelson, S. L. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210–215. [Link]

  • Etra Organics. (n.d.). How to Use DMSO Safely | Best Practices & Common Mistakes. Retrieved February 14, 2026, from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved February 14, 2026, from [Link]

  • Pace, V. (2024). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. LinkedIn. [Link]

  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. [Link]

  • Various Authors. (2018). What is the best way of storing a DMSO in a research lab? Quora. [Link]

  • MWI Animal Health. (n.d.). pH and the Solubility of Antimicrobials in Drinking Water. Retrieved February 14, 2026, from [Link]

  • Smith, K. J., & Tubergen, M. W. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(11), 1128–1132. [Link]

  • Nielsen, J. H., Borch, K., & Westh, P. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology, 28(9), 1136–1141. [Link]

  • Gauto, D. F., Henao, J. A. A., & Barbieri, L. (2019). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. The Journal of Physical Chemistry B, 123(47), 9924–9930. [Link]

  • Kang, S. I., & Bae, Y. H. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145–155. [Link]

  • Martin, A., Wu, P. L., Adjei, A., Mehdizadeh, M., & Beer, R. (1983). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 72(7), 735-741. [Link]

  • Perlovich, G. L., Volkova, T. V., & Bauer-Brandl, A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 59(11), 3599–3608. [Link]

  • Various Authors. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts? Biology Stack Exchange. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-pyrazole-4-sulfonamide. PubChem. Retrieved February 14, 2026, from [Link]

  • Wang, Y., Li, W., & Wang, J. (2019). Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. Journal of Thermal Analysis and Calorimetry, 138(2), 1145–1151. [Link]

  • Various Authors. (2017). When you mix DMSO with water it heats up significantly. Can you explain the reaction and what is the result? Quora. [Link]

  • Patel, P. (2014). Methods of solubility enhancements. Slideshare. [Link]

  • Various Authors. (2018). What solvent can I use to extract my product from DMSO? Quora. [Link]

  • Abdelazeem, N. M., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole. Saudi Pharmaceutical Journal, 32(3), 102025. [Link]

  • Singh, A., & Kaur, R. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved February 14, 2026, from [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. International Journal of Pharmaceutical and Health Sciences. [Link]

  • Wang, J., et al. (2018). Effects of pH on the sulfanilamide speciation and adsorption capacity of sulfonamide. ResearchGate. [Link]

  • Various Authors. (2018). Solubility of elementary sulfur in solvents? ResearchGate. [Link]

  • Al-Ostath, R., et al. (2023). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. ChemistrySelect. [Link]

  • Sassman, S. A., & Lee, L. S. (2007). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. Journal of Environmental Quality, 36(4), 1214–1221. [Link]

  • Sosnin, S., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3122. [Link]

  • Gmurek, M., & Olak-Kucharczyk, M. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13210. [Link]

  • Ramachandran, M., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

  • Singh, S., & Sharma, P. K. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10. [Link]

  • National Center for Biotechnology Information. (n.d.). 1,3-dimethyl-1H-pyrazole-4-sulfonamide. PubChem. Retrieved February 14, 2026, from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved February 14, 2026, from [Link]

Sources

Technical Support Center: Purification of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-SULF-004 Status: Open Priority: High Agent: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering yield losses, purity issues, or stability challenges with the intermediate 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide .

This molecule presents a unique purification challenge due to its amphoteric nature :

  • Basic Domain: The pyridine ring (pKₐ ~5-6).

  • Acidic Domain: The primary sulfonamide proton (pKₐ ~10).

Standard silica chromatography is often inefficient for this scaffold due to "streaking" caused by the basic pyridine nitrogen interacting with acidic silanols. This guide prioritizes chemical handling and pH-switch purification over chromatography to ensure scalability and high purity.

Module 1: The "Unstable" Intermediate (Chlorosulfonation)

User Issue: "My yield is low, and the intermediate turns into a sticky gum upon isolation."

The precursor step involves reacting 1-(4-methylpyridin-2-yl)-1H-pyrazole with chlorosulfonic acid (


) to generate the sulfonyl chloride  intermediate. This species is highly sensitive to hydrolysis, reverting to the sulfonic acid if mishandled.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low Yield (<50%) Hydrolysis during quenchDo not isolate the sulfonyl chloride solid if possible. Telescope directly into the amidation step (reaction with ammonia).
Sticky Gum Formation Incomplete ChlorosulfonationEnsure temperature is maintained at 60–80°C for at least 2 hours. The 4-position of the pyrazole is deactivated by the electron-withdrawing pyridine ring; heat is required.
High Sulfonic Acid Impurity Wet ReagentsChlorosulfonic acid reacts violently with water. Ensure all glassware is oven-dried. Use a drying tube.
Recommended Protocol: The "Telescoped" Quench

Instead of filtering the unstable sulfonyl chloride:

  • Cool the chlorosulfonation mixture to 0°C.

  • Quench by pouring slowly onto crushed ice/DCM mixture (biphasic).

  • Separate the organic layer (containing sulfonyl chloride) immediately.[1]

  • Do not dry or concentrate. Add aqueous ammonia directly to this DCM solution to form the sulfonamide.

Module 2: The "Amphoteric" Purification Strategy

User Issue: "I cannot separate the unreacted starting material from the product using a column."

Technical Insight: Because the target molecule contains both a basic pyridine and an acidic sulfonamide, you can use pH-switching to purify it without a column. This method exploits the pKₐ difference between the product and the non-acidic starting material (the un-sulfonated pyrazole).

The pH-Switch Protocol (Isoelectric Precipitation)

Step 1: Base Extraction (Removal of Non-Acidic Impurities)

  • Dissolve the crude solid in Ethyl Acetate (EtOAc) .

  • Extract with 1.0 M NaOH (pH ~12-13).

    • Mechanism:[2][3] The sulfonamide deprotonates (

      
      ) and moves to the Aqueous Layer .
      
    • Fate of Impurities: Unreacted starting material (1-(4-methylpyridin-2-yl)-pyrazole) has no acidic proton. It remains in the Organic Layer .

  • Action: Discard the organic layer. Keep the aqueous layer.

Step 2: Controlled Acidification (Precipitation)

  • Cool the aqueous layer to 0-5°C.

  • Slowly add 1.0 M HCl or Acetic Acid while stirring.

  • CRITICAL ENDPOINT: Stop adding acid when the pH reaches 5.0 – 6.0 .

    • Why? At pH 5-6, the sulfonamide is neutral (protonated), but the pyridine ring is not yet fully protonated (pyridinium pKₐ is ~5-6). The molecule is at its least soluble state (neutral).

    • Risk:[4][5] If you acidify to pH 1, the pyridine protonates (

      
      ), making the molecule water-soluble again, leading to yield loss.
      

Step 3: Filtration

  • The product will precipitate as a white/off-white solid. Filter and wash with cold water.

Visualization: pH-Switch Workflow

PurificationLogic Start Crude Reaction Mixture (Solid) Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with 1M NaOH (pH 12) Dissolve->Extract Sep1 Phase Separation Extract->Sep1 OrgLayer Organic Layer (Contains Unreacted Pyrazole) Sep1->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Anion) Sep1->AqLayer Keep Acidify Acidify to pH 5.5 - 6.0 (Acetic Acid/HCl) AqLayer->Acidify Precipitate Precipitate Forms (Neutral Sulfonamide) Acidify->Precipitate Correct pH OverAcid Warning: pH < 2 Product Redissolves (PyH+) Acidify->OverAcid Too Acidic Final Filter & Wash (Pure Product) Precipitate->Final

Figure 1: Purification logic flow utilizing the amphoteric properties of the pyridine-sulfonamide scaffold. Note the critical pH control step.

Module 3: Final Polishing (Recrystallization)

User Issue: "My product is technically pure but looks grey/brown."

Sulfonamides often trap trace metal impurities or oxidative byproducts from the chlorosulfonation step.

Solvent Selection Guide
Solvent SystemSuitabilityNotes
Ethanol / Water (3:1) Excellent Dissolve in hot EtOH, add hot water until turbid, cool slowly. Best for removing color.
Isopropanol (IPA) Good Good for removing trace sulfonic acids.
Ethyl Acetate / Hexane Moderate Use only if the product is very lipophilic. Often traps impurities in this scaffold.
Methanol Poor Solubility is often too high, leading to poor recovery.
Reaction Pathway Visualization

ReactionScheme Substrate 1-(4-methylpyridin-2-yl)-1H-pyrazole Intermediate Sulfonyl Chloride (Unstable Intermediate) Substrate->Intermediate Chlorosulfonation Reagent1 ClSO3H (Excess) 60-80°C Reagent1->Intermediate Product Target Sulfonamide 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide Intermediate->Product Amidation Reagent2 NH4OH or NH3(g) DCM/0°C Reagent2->Product

Figure 2: Synthesis pathway. The instability of the intermediate necessitates rapid processing or telescoping.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography if the extraction fails? A: Yes, but you must modify the mobile phase. Standard MeOH/DCM will cause tailing. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase to neutralize the silica acidity. This prevents the pyridine ring from sticking to the column.

Q: Why does my product smell like sulfur even after drying? A: This indicates trapped sulfur dioxide (


) or thionyl chloride byproducts.
  • Fix: Recrystallize from Ethanol/Water .[5] The boiling ethanol helps drive off volatile sulfur species.

Q: I see a "double spot" on TLC. Is it an isomer? A: Likely not. Sulfonamides often show "streaking" or double spots on acidic silica plates due to protonation of the pyridine. Run the TLC with a drop of triethylamine in the developing tank to confirm if it merges into a single spot.

References

  • Synthesis of Pyrazole Sulfonamides: Vertex AI Search Result 1.1 & 1.5: "Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation." PubMed Central / ResearchGate.

  • Purification of Amphoteric Heterocycles: Vertex AI Search Result 1.3: "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?" ResearchGate.[6]

  • Troubleshooting Chlorosulfonation: Vertex AI Search Result 1.4: "Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." BenchChem.[1][7][8]

  • Recrystallization Protocols: Vertex AI Search Result 1.7: "Purification: How To - Recrystallization Tips and Tricks."[4] University of Rochester, Dept. of Chemistry.

Sources

Troubleshooting low yields in 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-SULF-004 Topic: Troubleshooting Low Yields & Purity Issues Support Tier: Level 3 (Senior Application Scientist)

Diagnostic Overview: Where is the Failure?

Before adjusting parameters, we must identify the bottleneck. The synthesis of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide typically follows one of two pathways. Select your current workflow to jump to the relevant troubleshooting module.[1][2]

  • Route A (Convergent/Coupling): You are attempting to couple 4-sulfonamidopyrazole (or a protected variant) directly with a 2-halo-4-methylpyridine.[1][2]

  • Route B (Linear/Functionalization): You are building the 1-(pyridin-2-yl)pyrazole core first, then attempting chlorosulfonation/amidation.[1][2]

Quick Diagnostic Flowchart

TroubleshootingFlow Start Identify Failure Point Route Which Synthetic Route? Start->Route RouteA Route A: Direct Coupling (Pyrazole-Sulfonamide + Pyridine-Halide) Route->RouteA RouteB Route B: Stepwise (Core Synthesis -> Chlorosulfonation) Route->RouteB IssueA1 Low Conversion (<20%) RouteA->IssueA1 Yield Issue IssueA2 Catalyst Deactivation RouteA->IssueA2 Reaction Stalls IssueB1 Chlorosulfonation Fails (Unreacted Starting Material) RouteB->IssueB1 Step 2 Failure IssueB2 Hydrolysis during Ammonolysis RouteB->IssueB2 Step 3 Failure

Figure 1: Diagnostic logic for identifying the synthesis bottleneck.

Module 1: Troubleshooting the C-N Coupling (Route A & B)

Whether you are coupling the bare pyrazole (Route B) or the sulfonamide-pyrazole (Route A), the formation of the C-N bond between the pyrazole nitrogen and the pyridine C2 position is the most common failure point.

The Core Problem: Catalyst Poisoning

The 2-pyridyl nitrogen is a potent ligand.[1] In standard Palladium-catalyzed (Buchwald-Hartwig) couplings, the substrate (2-bromo-4-methylpyridine) often chelates the Pd center, displacing the phosphine ligand and arresting the catalytic cycle.[1]

Solution Protocol: The "Ligand-Accelerated Ullmann" Switch

If Pd-catalysis fails (yields <30%), switch to a Copper(I) system.[1][2] Copper is less susceptible to pyridine poisoning in this specific steric environment.[1][2]

Optimized Protocol (Self-Validating):

ComponentReagentRole & Rationale
Catalyst CuI (10-20 mol%)Copper(I) iodide is the standard source.[1][2] Must be off-white/tan. If green/blue, it is oxidized; recrystallize from KI solution before use.
Ligand DMEDA or trans-N,N'-dimethylcyclohexane-1,2-diamine (20-40 mol%)These bidentate diamines stabilize the Cu-intermediate and prevent pyridine displacement.[1] Crucial: Use 2:1 Ligand:Cu ratio.
Base K₃PO₄ (2.0 equiv)Weaker bases like carbonate often fail.[1][2] Phosphate provides the necessary basicity without degrading the sulfonamide (if present).[1][2]
Solvent Dioxane or DMF Run at 110°C. Dioxane is preferred for easier workup; DMF for solubility.[1][2]

Troubleshooting Checklist:

  • Is the reaction turning black immediately? This indicates rapid catalyst decomposition (Cu⁰ precipitation).[1][2] Fix: Ensure the reaction is strictly deoxygenated (argon sparge for 15 mins) before adding the catalyst.

  • Is the product stuck in the aqueous phase? Pyridine-sulfonamides are amphoteric.[1] Fix: Adjust workup pH to ~7.0. At pH < 4, the pyridine is protonated (water soluble).[1][2] At pH > 10, the sulfonamide proton might be stripped (water soluble).[1]

Expert Insight: For Route A (coupling the pre-formed sulfonamide), the sulfonamide NH₂ group can compete with the pyrazole NH for coupling. You must protect the sulfonamide (e.g., as a dimethylaminomethylene derivative) or use Route B.[1]

Module 2: The Chlorosulfonation Crisis (Route B)[2][3]

This is the most technically demanding step.[1][2] You have synthesized 1-(4-methylpyridin-2-yl)-1H-pyrazole, and now you must introduce the sulfonyl chloride group at position 4.[1]

The Problem: Electronic Deactivation

Chlorosulfonation is an Electrophilic Aromatic Substitution (EAS).[1][2]

  • The Pyridine Trap: Upon adding the substrate to chlorosulfonic acid (

    
    ), the pyridine nitrogen protonates immediately.[1] This creates a strongly electron-withdrawing pyridinium cation, which deactivates the attached pyrazole ring toward electrophilic attack.[1]
    
  • The Result: You recover unreacted starting material or get decomposition from forcing conditions.[1][2]

Solution Protocol: The "Super-Electrophile" Method

To overcome the deactivated ring, you must generate a more potent electrophile than standard


.

Step-by-Step Guide:

  • Cooling: Charge

    
     (10 equiv.) into a flask. Cool to 0°C.[1][2][3]
    
  • Addition: Add the pyrazole-pyridine substrate portion-wise. Expect fuming and exotherm.

  • The Boost (Critical): Add Thionyl Chloride (

    
    , 2-3 equiv.)  to the mixture.
    
    • Mechanism:[1][2][4][5] This converts the in-situ sulfonic acid to sulfonyl chloride and scavenges water, shifting the equilibrium.

  • Heating Ramp:

    • Hold at RT for 1 hour.

    • Ramp to 90°C - 100°C for 4-8 hours.

    • Note: Standard 60°C is often insufficient for protonated pyridine systems.[1][2]

  • Monitoring: Do not use standard TLC (sulfonyl chlorides hydrolyze on silica).

    • Mini-Workup: Take 50 µL reaction mix -> quench in MeOH/NH₃ -> Check TLC for the sulfonamide derivative.

Safety Warning: Quenching this reaction is violent.[1][2] Drop the reaction mixture onto ice (not ice into reaction) with vigorous stirring.

Module 3: Purification & Isolation[1][2][3]

The final product, 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide, is a zwitterionic-capable molecule.[1]

Common Issue: The product co-elutes with impurities or retains copper/inorganic salts.[1][2]

Purification Table:

Impurity TypeRemoval Strategy
Copper Residues Wash organic layer with 10% aq.[1][2] EDTA or NH₄OH (aq) .[1][2] The blue copper-amine complex will partition into the water.[1]
Unreacted Pyrazole Acid/Base Extraction.[1][2] The sulfonamide (

) can be deprotonated by 1M NaOH.[1][2] The unreacted pyrazole cannot (usually).[1][2] 1. Extract into 1M NaOH. 2. Wash aq. layer with DCM (removes neutral impurities).[1][2] 3. Acidify aq. layer to pH 5-6.[1][2] Product precipitates.[1][2]
Black Tars Filtration through a pad of Celite mixed with activated charcoal.[1][2]

FAQ: Rapid Fire Troubleshooting

Q: Can I use the Chan-Lam coupling (Cu(OAc)₂/Air) instead of Ullmann? A: Yes, but only for Route B (coupling pyrazole to pyridine-boronic acid).[1][2] However, pyridine-2-boronic acids are notoriously unstable (protodeboronation).[1][2] The Ullmann coupling (using 2-bromopyridine) is more robust for this specific scaffold.[1][2]

Q: My sulfonyl chloride hydrolyzes back to sulfonic acid during the ammonia step. Why? A: You likely have water in your ammonia source.[1][2]

  • Fix: Do not use aqueous ammonium hydroxide if possible.[1][2] Use 0.5M Ammonia in Dioxane or THF .[1][2]

  • If you must use aq.[1][2] ammonia, keep the temperature at 0°C and use a biphasic system (DCM/Water) with vigorous stirring to protect the sulfonyl chloride in the organic phase.

Q: The regioselectivity of my pyrazole formation is wrong (Isomer A vs B). A: If you are cyclizing a hydrazine with a 1,3-dicarbonyl equivalent:

  • Sterics control regiochemistry. The nitrogen of the hydrazine attached to the electron-deficient pyridine is less nucleophilic.

  • Validation: Use NOESY NMR to confirm the structure.[1][2] A cross-peak between the Pyridine-H3 and Pyrazole-H5 indicates the correct isomer.[1]

References

  • Buchwald-Hartwig/Ullmann Coupling on Pyrazoles

    • Antilla, J. C., Klapars, A., & Buchwald, S. L. (2002). The Copper-Catalyzed N-Arylation of Indoles and Other Nitrogen Heterocycles.[1] Journal of the American Chemical Society.[2]

    • [1][2]

  • Chlorosulfonation Protocols

    • Loughney, D. A., et al. (2003).[1] Synthesis of Pyrazole Sulfonamides. Journal of Medicinal Chemistry. (Contextualizing the Celecoxib/Valdecoxib synthesis routes).

    • [1][2]

  • Chan-Lam Coupling (Alternative Route)

    • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted Carbon-Heteroatom Bond Cross-coupling with Boronic Acids and Derivatives.[1][2] Synthesis.

    • [1][2]

  • General Pyrazole Sulfonamide Synthesis

    • National Institutes of Health (NIH) PubChem. (2025).[1][2] 1-Methyl-1H-pyrazole-4-sulfonamide Data.

Sources

Stability of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide addresses the stability profile of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide (CAS: 1247362-63-5).[1]

Subject: Stability of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide in Acidic Media Ticket ID: CHEM-SUP-9928 Responder: Senior Application Scientist, Chemical Biology Division[1][2]

Executive Summary

1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide exhibits moderate-to-high stability in acidic conditions at ambient temperature, primarily due to the robustness of the pyrazole-pyridine


 bond.[1][2] However, users must distinguish between chemical degradation  (hydrolysis) and physical state changes  (salt formation/precipitation).[2]
  • Mild Acid (pH 4–6): Chemically stable.[1][2]

  • Strong Acid (0.1M – 1M HCl/TFA) at RT: Chemically stable; will form pyridinium salts.[1][2]

  • Harsh Acid (6M HCl, >60°C): Susceptible to sulfonamide hydrolysis (

    
     bond cleavage).[2]
    

Part 1: The Chemistry of Instability (Mechanistic Insight)[2]

To troubleshoot effectively, you must understand why the molecule behaves as it does. The stability profile is governed by two competing centers on the molecule: the Pyridine Nitrogen and the Sulfonamide Moiety .

The Protonation Trap (Physical Instability)

The most common "failure" reported is not degradation, but solubility loss. The pyridine nitrogen (approximate pKa ~5.5–6.[2]0) acts as a proton trap.[1][2]

  • Mechanism: Upon addition of acid (HCl, TFA), the pyridine nitrogen protonates.

  • Observation: If the counter-ion (e.g.,

    
    ) forms a tight lattice energy with the cationic molecule, the compound will precipitate out of solution unexpectedly. This is often mistaken for decomposition.[1][2]
    
Hydrolytic Cleavage (Chemical Degradation)

True degradation occurs at the sulfonamide group, but this requires significant activation energy.

  • Mechanism: Acid-catalyzed nucleophilic attack of water on the sulfur atom.[1][2]

  • Result: Cleavage of the

    
     bond, releasing ammonia (
    
    
    
    in acid) and the corresponding sulfonic acid.[3]
  • Note on the N-C Bond: The bond between the pyrazole and pyridine (N1-C2') is essentially an enamine/amidine-like linkage but is stabilized by aromaticity.[1][2] It is significantly more resistant to acid cleavage than the sulfonamide group.[1][2]

Visualizing the Degradation Pathway

The following diagram illustrates the competing pathways of salt formation (reversible) vs. hydrolysis (irreversible).[2]

StabilityPathways Parent Parent Compound (Neutral) Salt Pyridinium Salt (Protonated Species) Parent->Salt + H+ (Fast, Reversible) Solubility Change Salt->Parent - H+ (Neutralization) Sulfonic Degradation Product A: Pyrazole-4-sulfonic acid Salt->Sulfonic Heat + H2O + Strong Acid (Slow, Irreversible) Ammonia Degradation Product B: Ammonium (NH4+) Salt->Ammonia Hydrolysis

Figure 1: Reaction pathways under acidic stress.[2] Green indicates reversible salt formation; Red indicates irreversible hydrolysis requiring thermal energy.[1][2]

Part 2: Troubleshooting Guide & FAQs

Scenario A: "My sample precipitated immediately after adding acid."

Diagnosis: Salt Formation.[1][2] Explanation: You likely formed the Hydrochloride or Trifluoroacetate salt, which may be less soluble in your specific solvent matrix (especially in acetonitrile/water mixtures) than the neutral parent. Solution:

  • Check pH: Ensure the pH is below 4.0 to ensure complete protonation (mixed species precipitate more easily).[1][2]

  • Solvent Switch: Add methanol or DMSO to solubilize the salt form.[1][2]

  • Verification: Neutralize a small aliquot with saturated

    
    .[1][2] If the precipitate redissolves or the LC-MS peak returns to the parent mass, it was just a salt.[1]
    
Scenario B: "I see a new peak at [M-16] or [M+1] in LC-MS after heating."

Diagnosis: Sulfonamide Hydrolysis.[1][2][3][4][5][6][7] Explanation: Prolonged heating (>60°C) in strong acid (e.g., 1M HCl) hydrolyzes the sulfonamide.[2] The Peak: The parent mass (MW ~238) will disappear.[2] You will likely see the sulfonic acid derivative (MW ~239) or desulfonated species depending on the ionization mode.[2] Solution:

  • Avoid heating acidic solutions above 40°C.[1][2]

  • If acid deprotection is required (e.g., removing a Boc group elsewhere), use Trifluoroacetic acid (TFA) at 0°C to Room Temperature (RT) rather than HCl, as TFA is less nucleophilic and "dry" TFA minimizes hydrolysis.

Scenario C: "Is the Pyrazole-Pyridine bond stable to acid?"

Answer: Yes, generally.[1] Detail: The


-heteroaryl bond formed between the pyrazole nitrogen and the pyridine ring is robust.[1] Unlike simple enamines, this bond is part of an aromatic system. Cleavage of this bond (de-arylation) typically requires transition metal catalysis or extreme conditions (e.g., concentrated 

at >150°C) not found in standard biological assays or synthesis workups.[2]

Part 3: Validated Stability Testing Protocol

Use this protocol to determine the precise stability limit for your specific experimental conditions.

Reagents:

  • Stock Solution: 10 mM of compound in DMSO.

  • Acidic Buffer A: 0.1 M HCl (pH ~1).

  • Acidic Buffer B: 10% TFA in Water.[1][2]

Methodology:

StepActionPurpose
1 Dilute Stock to 100 µM in Acidic Buffer A and B (separate vials).Create stress conditions.[1][2]
2 Incubate Vial A at Room Temperature for 24 hours.Assess ambient acid stability.[1][2]
3 Incubate Vial B at 60°C for 4 hours.Assess thermal/acid hydrolytic stability.
4 Quench: Dilute 1:10 into 50:50 MeOH:Water (neutral).Stop reaction and solubilize potential salts.
5 Analyze: Inject onto HPLC/UPLC (C18 column).Quantify parent peak area remaining.[1][2]

Acceptance Criteria:

  • >95% Recovery: Compound is stable for standard use.[1][2]

  • 80-95% Recovery: Use fresh solutions immediately; do not store.[1][2]

  • <80% Recovery: Compound is incompatible with these conditions.[1][2]

References

  • BenchChem. (2025).[1][2][3][4] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from .

  • Białk-Bielińska, A., et al. (2012).[1][6] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274.[1] Retrieved from .

  • Sigma-Aldrich. (n.d.).[1][2] Product Specification: 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide. Retrieved from .[1]

  • Fullam, E., et al. (2013). Synthesis and structure–activity relationships of pyrazole-based inhibitors. Journal of Medicinal Chemistry. (Contextual reference on Pyrazole-Sulfonamide synthesis and stability).

Sources

Minimizing side reactions during sulfonamide coupling of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the sulfonamide coupling of pyrazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you minimize side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is very low, but my starting materials are consumed. What is the most likely culprit?

A1: The most common cause for this issue is the degradation of your sulfonyl chloride reagent. Sulfonyl chlorides are highly susceptible to hydrolysis, especially in the presence of moisture and a base, which converts them into the unreactive sulfonic acid.[1][2] Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: I am getting a mixture of two isomeric products that are difficult to separate. Why is this happening?

A2: If you are using an N-unsubstituted pyrazole, you are likely forming regioisomers. The two nitrogen atoms in the pyrazole ring are distinct, and sulfonylation can occur at either position, leading to N-1 and N-2 isomers.[3] The ratio of these isomers depends on steric and electronic factors. To avoid this, consider using a pyrazole starting material that is already substituted at one of the nitrogen atoms or implement a protecting group strategy.[4][5]

Q3: Why is my desired product contaminated with a di-sulfonated byproduct?

A3: Di-sulfonylation can occur if the initially formed sulfonamide has an acidic N-H proton that gets deprotonated by the base, allowing for a second sulfonylation event. This is more common with primary amines. Using a slight excess of the amine (1.05-1.2 equivalents) relative to the sulfonyl chloride can help minimize this.

Q4: Which base is best for this coupling reaction? I've seen pyridine, triethylamine (TEA), and DIPEA used.

A4: For sulfonamide coupling, a non-nucleophilic, sterically hindered base is often preferred to minimize side reactions. Diisopropylethylamine (DIPEA) is generally a better choice than triethylamine (TEA) or pyridine.[1][6] Pyridine can sometimes act as a nucleophilic catalyst but can also lead to the formation of a stable, unreactive pyridinium-sulfonyl intermediate. DIPEA's steric bulk makes it less likely to participate in unwanted side reactions.[6]

In-Depth Troubleshooting Guides

This section addresses specific experimental challenges with detailed explanations of the underlying chemistry and actionable solutions.

Issue 1: Formation of N-1 vs. N-2 Regioisomers

When coupling a sulfonyl chloride with an NH-unsubstituted pyrazole, the formation of two distinct regioisomers is a common and significant challenge.

Causality and Mechanism

The pyrazole ring contains two nitrogen atoms: a "pyridinic" nitrogen (formally double-bonded) and a "pyrrolic" nitrogen (with an N-H bond).[3] Both are nucleophilic and can attack the electrophilic sulfonyl chloride. The reaction pathway is dictated by a combination of:

  • Steric Hindrance: Substituents on the pyrazole ring can block access to the adjacent nitrogen atom, favoring reaction at the less hindered site.

  • Electronic Effects: The electron density on each nitrogen atom, influenced by substituents on the pyrazole ring, affects its nucleophilicity.

Troubleshooting & Optimization Strategies
  • Use of Protecting Groups: The most robust solution is to protect one of the pyrazole nitrogens before the coupling reaction. This ensures complete regioselectivity.

    • Boc (tert-butyloxycarbonyl): A good choice that reduces the electron density of the ring but can be sensitive to strong acids.[5]

    • THP (tetrahydropyranyl): A cheap and effective protecting group, stable to strongly basic conditions, and can be removed with acid.[4][5]

    • Phenylsulfonyl (PhSO₂): A highly stable protecting group, though its removal requires harsh reductive conditions.[5]

  • Control of Reaction Conditions: If a protecting group strategy is not feasible, you can sometimes influence the isomeric ratio by modifying reaction parameters, although achieving high selectivity is difficult.

    • Temperature: Lowering the reaction temperature may favor the thermodynamically more stable isomer.

    • Solvent: The polarity of the solvent can influence the transition state energies for the formation of each isomer.

Issue 2: Unwanted C-4 Sulfonylation of the Pyrazole Ring

In some cases, particularly during the synthesis of the pyrazole sulfonyl chloride intermediate, electrophilic substitution occurs on the pyrazole ring itself, most commonly at the C-4 position.[3][7]

Causality and Mechanism

The pyrazole ring is an aromatic heterocycle and is susceptible to electrophilic aromatic substitution.[3] When using potent sulfonating agents like chlorosulfonic acid (ClSO₃H), the pyrazole ring can act as a nucleophile, attacking the sulfur atom to form a C-S bond.[1][8]

Troubleshooting & Optimization Strategies
  • Moderating the Sulfonating Agent: Using neat chlorosulfonic acid at elevated temperatures increases the risk of side reactions.

    • Co-reagent: Performing the reaction with a mixture of chlorosulfonic acid and thionyl chloride (SOCl₂) can improve the yield of the desired sulfonyl chloride and prevent the degradation to sulfonic acid.[1]

    • Solvent: Using an inert solvent like chloroform can help control the reaction temperature and concentration.[1]

  • Pre-functionalization: If C-4 sulfonylation is a persistent issue, consider starting with a pyrazole that is already substituted or blocked at the C-4 position (e.g., with a halogen) which can be removed or modified later if necessary.

Issue 3: Hydrolysis of the Sulfonyl Chloride Reagent

A significant loss of yield often results from the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive in the coupling reaction.

Causality and Mechanism

Sulfonyl chlorides are highly electrophilic and react readily with nucleophiles, including water. The base used in the reaction (e.g., DIPEA, TEA) can catalyze this hydrolysis. This side reaction competes directly with the desired reaction with the amine or pyrazole.[2]

Workflow for Minimizing Hydrolysis

Caption: Workflow to prevent sulfonyl chloride hydrolysis.

Data Summary and Key Parameters

For quick reference, the following table summarizes key reagents and conditions.

ParameterRecommended ChoiceRationale & NotesCitation
Base DIPEA (Diisopropylethylamine)Sterically hindered and non-nucleophilic, minimizing side reactions. Generally gives higher yields than TEA.[1][6]
Solvent DCM (Dichloromethane) or THF (Tetrahydrofuran)Anhydrous grade is essential. DCM is often preferred for its ease of removal and good solubility of reagents.[6]
Temperature 0°C to Room TemperatureInitial addition of reagents at 0°C minimizes exotherms and side reactions. Reaction can then be allowed to warm to RT.[1][6]
Stoichiometry Amine (1.05 equiv), Base (1.5 equiv)A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride. Excess base neutralizes the HCl byproduct.[6]
Monitoring TLC or LC-MSEssential for determining reaction completion and identifying potential byproducts.[1]

Experimental Protocols

Protocol 1: General Sulfonamide Coupling

This protocol describes a standard procedure for coupling a pyrazole-sulfonyl chloride with an amine.

Materials:

  • Pyrazole-4-sulfonyl chloride (1.0 equiv)

  • Amine (1.05 equiv)

  • DIPEA (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add the amine and anhydrous DCM (approx. 10 volumes).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add DIPEA to the stirred solution.

  • In a separate flask, dissolve the pyrazole-4-sulfonyl chloride in anhydrous DCM (approx. 5 volumes).

  • Add the sulfonyl chloride solution dropwise to the amine/DIPEA mixture at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature (25-30°C) and stir for 16 hours.[6]

  • Monitor the reaction progress by TLC or LC-MS until the sulfonyl chloride is consumed.[1]

  • Upon completion, quench the reaction by adding cold water (10 volumes). Stir for 10 minutes.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography to obtain the pure pyrazole sulfonamide.[1]

Protocol 2: Synthesis of Pyrazole-4-Sulfonyl Chloride

This protocol is for the synthesis of the key intermediate from a substituted pyrazole.

Materials:

  • 1,3,5-trimethyl-1H-pyrazole (1.0 equiv)

  • Chlorosulfonic acid (5.5 equiv)

  • Thionyl chloride (1.32 equiv)

  • Chloroform

Procedure:

  • In an oven-dried flask under a nitrogen atmosphere, prepare a solution of chlorosulfonic acid in chloroform. Cool to 0°C.

  • Slowly add a solution of 1,3,5-trimethyl-1H-pyrazole in chloroform to the stirred chlorosulfonic acid solution at 0°C.

  • After addition, slowly raise the temperature to 60°C and stir for 10 hours.[1]

  • At 60°C, add thionyl chloride dropwise over 20 minutes. Continue stirring at this temperature for an additional 2 hours. Using thionyl chloride helps prevent the formation of the sulfonic acid byproduct.[1]

  • Monitor the reaction by TLC.

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extract the product with chloroform.

  • Wash the combined organic layers with cold water, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude pyrazole-4-sulfonyl chloride, which can be used in the next step.

Visualizing Reaction Pathways

The following diagram illustrates the desired reaction and major competing side reactions.

G cluster_reactants Reactants cluster_products Reaction Outcomes cluster_hydrolysis Degradation Pyr_NH Pyrazole-NH Desired Desired N-Sulfonylated Pyrazole Pyr_NH->Desired Desired Path Isomer N' Regioisomer Pyr_NH->Isomer Side Reaction 1 C_Sulf C-Sulfonylation Pyr_NH->C_Sulf Side Reaction 2 R_SO2Cl R-SO₂Cl R_SO2Cl->Desired R_SO2Cl->Isomer Side Reaction 1 R_SO2Cl->C_Sulf Side Reaction 2 Hydrolysis R-SO₃H (Hydrolysis) R_SO2Cl->Hydrolysis Side Reaction 3 Water H₂O Water->Hydrolysis

Caption: Key reaction pathways in pyrazole sulfonamide synthesis.

References

  • MDPI. (2025, April 12). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Available from: [Link]

  • PMC. Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma bruceiN-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. Available from: [Link]

  • J-Stage. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Available from: [Link]

  • ACS Publications. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. Available from: [Link]

  • PubMed. Design, Synthesis and Biological Evaluation of Novel Pyrazole Sulfonamide Derivatives as Potential AHAS Inhibitors. Available from: [Link]

  • Frontiers. (2024, April 16). Acyl pyrazole sulfonamides as new antidiabetic agents: synthesis, glucosidase inhibition studies, and molecular docking analysis. Available from: [Link]

  • ACS Publications. (2025, February 11). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available from: [Link]

  • PMC - PubMed Central. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Available from: [Link]

  • RSC Publishing. (2023, June 20). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Available from: [Link]

  • PMC. (2025, February 11). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. Available from: [Link]

  • Chem-Station Int. Ed. (2014, May 6). Sulfonyl Protective Groups. Available from: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Available from: [Link]

  • SciELO México. Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. Available from: [Link]

  • ResearchGate. (2025, August 5). Synthesis and antiproliferative activities of some pyrazole-sulfonamide derivatives. Available from: [Link]

  • ACS Publications. (2014, June 9). Dual Roles of Sulfonyl Hydrazides: A Three-Component Reaction To Construct Fully Substituted Pyrazoles Using TBAI/TBHP. Organic Letters. Available from: [Link]

  • RSC Publishing. (2015, February 26). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Available from: [Link]

  • ResearchGate. (2012, October 2). What's the best way to protect the NH group in Heterocyclic Compounds?. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Available from: [Link]

  • MDPI. (2025, January 17). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available from: [Link]

  • Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available from: [Link]

  • PubMed. (2005, April 29). Sulfur-based protecting groups for pyrroles and the facile deprotection of 2-(2,4-dinitrobenzene)sulfinyl and sulfonyl pyrroles. Available from: [Link]

  • Stepanov, V. A. (2017). New Synthetic Methods for Pyrazolesulfonyl Chlorides as Drug Precursors. Pharmaceutical Chemistry Journal, 50(11), 768-769. Available from: [Link]

  • RSC Publishing. Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. (2025, August 6). Pyrazolium-sulfonates. Mesomeric betaines possessing iminium-sulfonate partial structures. Available from: [Link]

  • PubMed. (2014, December 1). Synthesis of pyrazolo[4,3-e][6][9][10]triazine sulfonamides, novel Sildenafil analogs with tyrosinase inhibitory activity. Available from: [Link]

  • ResearchGate. Electrochemical Synthesis of Polysubstituted Sulfonated Pyrazoles via Cascade Intermolecular Condensation, Radical–Radical Cross Coupling Sulfonylation, and Pyrazole Annulation. Available from: [Link]

Sources

Overcoming steric hindrance in 4-methylpyridin-2-yl substituted pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Overcoming Steric & Electronic Barriers in Synthesis Ticket ID: PYR-4ME-2YL-001 Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary

You are encountering difficulties synthesizing 4-methylpyridin-2-yl substituted pyrazoles . While you flagged "steric hindrance" as the primary issue, our diagnostic data suggests a compound problem:

  • Electronic Catalyst Poisoning: The 4-methyl group is electron-donating (EDG). This makes the pyridine nitrogen more nucleophilic than in unsubstituted pyridines, leading to severe palladium catalyst poisoning during cross-coupling.

  • The "Ortho Effect": In C-N couplings, the pyridine nitrogen at the 2-position (ortho to the reaction site) chelates the metal center, stalling the catalytic cycle.

  • Regiochemical Ambiguity: If using cyclization (hydrazine + diketone), the steric bulk of the 4-methylpyridine moiety often leads to mixtures of N1 and N2 isomers.

This guide provides three validated workflows to resolve these bottlenecks.

Module 1: Diagnostic & Strategy Selection

Before proceeding, select your current synthetic route to identify the failure mode.

StrategySelection Start Start: Synthesis Failure Route Current Method? Start->Route Coupling Cross-Coupling (Halopyridine + Pyrazole) Route->Coupling C-N Bond Formation Cyclization Cyclization (Hydrazine + 1,3-Diketone) Route->Cyclization Ring Construction Issue1 Issue: Catalyst Poisoning (Low Conversion) Coupling->Issue1 Issue2 Issue: Regioisomer Mix (N1 vs N2) Cyclization->Issue2 Sol1 Solution: Bulky Ligands (BrettPhos/Xantphos) Issue1->Sol1 Sol2 Solution: Fluorinated Solvents (HFIP/TFE) Issue2->Sol2

Figure 1: Decision matrix for selecting the appropriate troubleshooting workflow based on the synthetic strategy.

Module 2: Troubleshooting Cross-Coupling (Buchwald-Hartwig)

The Problem: The reaction stalls despite high temperature. The Cause: The 4-methyl group pushes electron density to the pyridine nitrogen. This nitrogen binds tightly to the Pd(II) intermediate, displacing the phosphine ligand and shutting down the cycle ("poisoning").

Protocol A: The "Bulky Shield" Method

To prevent poisoning, you must use a ligand bulky enough to physically block the pyridine nitrogen from coordinating to the Palladium.

Optimized Conditions:

Component Recommendation Mechanism of Action
Precatalyst BrettPhos Pd G3 or G4 Rapidly generates active Pd(0) without requiring reduction, crucial for deactivated substrates.[1]
Ligand BrettPhos or tBuBrettPhos Extremely bulky biaryl phosphine that prevents N-coordination.
Base K₃PO₄ (Weak) or LiHMDS (Strong) Avoid NaOtBu if functional groups are sensitive. LiHMDS can help deaggregate the amine.

| Solvent | t-Amyl Alcohol or Dioxane | High boiling point (100°C+) required to overcome the activation energy of the hindered oxidative addition. |

Step-by-Step Protocol:

  • Charge: In a glovebox or under Argon, add BrettPhos Pd G3 (0.02 equiv), BrettPhos (0.02 equiv), and 4-methyl-2-chloropyridine (1.0 equiv) to a vial.

  • Add Nucleophile: Add the substituted pyrazole (1.2 equiv).

  • Base: Add K₃PO₄ (2.0 equiv, finely ground).

  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Activation: Seal and heat to 110°C for 16 hours.

  • Workup: Cool, filter through Celite (elute with EtOAc), and concentrate.

FAQ:

  • Q: Why not use Pd(PPh₃)₄?

    • A: Triphenylphosphine is too small. The pyridine nitrogen will displace it immediately. You need a dialkylbiaryl phosphine (Buchwald ligand).

  • Q: My starting material is 2-bromo-4-methylpyridine. Is that better?

    • A: Yes. Oxidative addition is faster with bromides. If using the chloride, you must use the G3/G4 precatalyst system.[1]

Module 3: Troubleshooting Cyclization (Regioselectivity)

The Problem: You get a mixture of isomers (Isomer A and Isomer B) that are impossible to separate. The Cause: In standard solvents (EtOH), the hydrazine attacks the 1,3-diketone indiscriminately. The 4-methylpyridin-2-yl group is bulky, but not bulky enough to force a single outcome purely by sterics.

Protocol B: The Fluorinated Solvent Switch

Using fluorinated alcohols (TFE or HFIP) activates the carbonyls via strong Hydrogen Bonding, often overriding steric factors and driving kinetic regioselectivity.

RegioControl Hydrazine 4-Me-Py-NHNH2 Ethanol Solvent: Ethanol (Standard) Hydrazine->Ethanol HFIP Solvent: HFIP (Advanced) Hydrazine->HFIP Diketone Unsymmetrical 1,3-Diketone Diketone->Ethanol Diketone->HFIP Mix Mixture (1:1) Difficult Separation Ethanol->Mix Single Single Isomer (>20:1) HFIP->Single

Figure 2: Impact of Hexafluoroisopropanol (HFIP) on regioselectivity outcomes.

Step-by-Step Protocol:

  • Preparation: Dissolve (4-methylpyridin-2-yl)hydrazine (1.0 equiv) in HFIP (1,1,1,3,3,3-hexafluoroisopropan-2-ol) .

    • Note: HFIP is expensive; TFE (Trifluoroethanol) is a cheaper alternative but slightly less effective.

  • Addition: Add the unsymmetrical 1,3-diketone (1.05 equiv) at room temperature.

  • Reaction: Stir at 25°C for 2 hours. (HFIP accelerates the rate significantly; heat is rarely needed).

  • Workup: Evaporate the HFIP (recoverable by distillation). The residue is often pure enough to proceed without chromatography.

FAQ:

  • Q: Why does HFIP work?

    • A: HFIP is a strong Hydrogen Bond donor. It coordinates to the most basic carbonyl of the diketone, activating it for attack by the most nucleophilic nitrogen of the hydrazine, locking the regiochemistry.

  • Q: I don't have the hydrazine. How do I make it?

    • A: React 2-chloro-4-methylpyridine with hydrazine hydrate (excess, 5-10 equiv) in ethanol at reflux. The 4-methyl group deactivates the SNAr slightly, so extended time (24h) is required.

Module 4: Purification & Analysis

The Problem: The product "streaks" on silica gel, or isomers co-elute. The Cause: The pyridine nitrogen is basic and interacts with the acidic silanols on the silica gel.

Troubleshooting Guide:

  • Column Additive: Add 1% Triethylamine (TEA) to your eluent system (e.g., Hexanes/EtOAc + 1% TEA). This neutralizes the silica and sharpens the peaks.

  • Alternative Stationary Phase: Use Alumina (Neutral) instead of Silica if streaking persists.

  • Crystallization: 4-methylpyridin-2-yl pyrazoles are often highly crystalline. Try triturating the crude oil with cold Diethyl Ether or Pentane .

References
  • Mechanisms of Catalyst Poisoning

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3] Reaction intermediates and catalyst improvements. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Advanced Ligands (BrettPhos)

    • Maitre, P., et al. (2011). BrettPhos-Pd-catalyzed C-N cross-coupling reactions of heteroaryl halides. Organic Letters, 13(10), 2564-2567. Link

  • HFIP for Regioselective Pyrazole Synthesis

    • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry, 73(9), 3523–3529. Link

  • BenchChem Technical Support Data

    • Buchwald-Hartwig Amination of Substituted Pyridines: Troubleshooting Guides.[2] (2025).[1][2][4] BenchChem Knowledge Base. Link (Cited from search context).

Disclaimer: All protocols involve hazardous chemicals. Consult your institution's Chemical Hygiene Plan before proceeding.

Sources

Safety Operating Guide

A Guide to the Safe Disposal of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide. As a compound combining a sulfonamide and a pyridine moiety, it necessitates a cautious approach, treating it as hazardous waste. The procedures outlined below are grounded in established safety protocols and regulatory requirements to ensure the safety of laboratory personnel and environmental protection.

While a specific Safety Data Sheet (SDS) for 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide was not found, the disposal protocol is formulated based on the known hazards of its constituent chemical classes: sulfonamides and pyridine derivatives. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to adhere to all local, state, and federal regulations.

I. Hazard Assessment and Regulatory Framework

1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide should be handled as a hazardous substance due to the potential toxicological properties of its pyridine and sulfonamide components. Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1] Sulfonamides may not be readily biodegradable, posing a potential environmental risk.[2]

The disposal of such chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which provides a "cradle-to-grave" framework for the safe management of hazardous waste.[3] Additionally, the Occupational Safety and Health Administration (OSHA) mandates a written Chemical Hygiene Plan (CHP) for laboratories, which must include procedures for the safe handling and removal of contaminated waste.[4][5][6]

Table 1: Summary of Potential Hazards and Regulatory Considerations

Hazard Category Description Primary Regulatory Body
Toxicity Harmful if swallowed, in contact with skin, or if inhaled, based on pyridine derivatives.[7][8] May cause skin and eye irritation.[9]OSHA, EPA
Flammability Pyridine derivatives can be highly flammable liquids and vapors.[7][8]OSHA
Environmental Sulfonamides may not be readily biodegradable.[2] Pyridine is soluble in water and can be mobile in the environment.[10]EPA
Reactivity Unknown for this specific compound, but should be stored away from incompatible materials.OSHA

II. Step-by-Step Disposal Protocol

This protocol provides a general guideline. Always prioritize your institution's specific procedures and the guidance of your EHS department.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to prevent exposure.

  • Gloves: Chemical-resistant gloves (e.g., butyl rubber, Viton®).[1]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard laboratory coat to protect clothing and skin.[1]

  • Respiratory Protection: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[4][11]

Step 2: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.

  • Waste Identification: All waste containing 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide must be classified as hazardous waste.[1]

  • Solid Waste:

    • Collect unused or expired pure compound, and any materials contaminated with it (e.g., weighing papers, gloves, pipette tips), in a designated solid hazardous waste container.[3]

    • This container must be made of a compatible material, be in good condition, and have a secure, leak-proof closure.[12]

  • Liquid Waste:

    • Collect solutions containing 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide in a compatible, sealed, and clearly labeled hazardous waste container.[3]

    • Do not mix this waste with other incompatible waste streams.[1] Segregate it from strong acids, bases, and oxidizers.

Step 3: Container Labeling

Accurate labeling is a critical compliance and safety requirement.[12]

  • The container must be clearly labeled with the words "Hazardous Waste." [12]

  • List the full chemical name: "1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide." Avoid abbreviations or chemical formulas.[12]

  • Indicate the approximate concentration and quantity of the waste.

  • Include appropriate hazard warnings (e.g., "Toxic," "Flammable").

  • Note the accumulation start date on the label once the first drop of waste is added.

Step 4: Storage

Store the hazardous waste container in a designated and controlled area.

  • The storage area should be a satellite accumulation area (SAA) at or near the point of generation and under the control of laboratory personnel.[13]

  • Ensure the storage area is well-ventilated.[11][12]

  • Use secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks or spills.[12]

  • Storage time limits in the SAA and central accumulation areas (CAA) are regulated by the EPA and depend on your facility's generator status (VSQG, SQG, or LQG).[13]

Step 5: Final Disposal

The final disposal must be handled by trained professionals.

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3]

  • The primary recommended method for the disposal of pyridine and its derivatives is incineration in a chemical incinerator equipped with a scrubber to ensure complete destruction.[3][13]

  • Never pour 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide waste down the drain or dispose of it in the regular trash.[11]

III. Spill Management

In the event of a spill, immediate and appropriate action is required.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. Use a fume hood if the spill is contained within it.[11]

  • Contain: For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the spill.[1][11]

  • Collect: Carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.[1][11]

  • Decontaminate: Clean the spill area according to your laboratory's established procedures.

  • Report: Report all spills to your supervisor and EHS department, regardless of size.[11]

For large spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.[1]

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide waste.

DisposalWorkflow Disposal Workflow for 1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal Start Generate Waste PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Identify Classify as Hazardous Waste PPE->Identify Segregate Segregate Waste Type Identify->Segregate Solid Solid Waste Container Segregate->Solid Solid/Contaminated Materials Liquid Liquid Waste Container Segregate->Liquid Solutions Label Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date Solid->Label Liquid->Label Store Store in Designated SAA with Secondary Containment Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Incineration Disposal via Licensed Contractor (Incineration) ContactEHS->Incineration End Disposal Complete Incineration->End

Caption: Decision workflow for safe disposal.

V. References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.

  • BenchChem. Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Laboratory Professionals.

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.

  • BenchChem. Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.

  • American Chemical Society. Regulation of Laboratory Waste.

  • ERG Environmental Services. How to Properly Manage Hazardous Waste Under EPA Regulations.

  • BenchChem. Safe Disposal of Sulfadimethoxypyrimidine D4: A Procedural Guide.

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.

  • Oregon OSHA. Preventing Exposure to Hazardous Chemicals in Laboratories.

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine.

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine.

  • CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan.

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.

  • PENTA. (2024, November 26). Safety Data Sheet: Pyridine.

  • Occupational Safety and Health Administration (OSHA). OSHA Factsheet: Laboratory Safety - OSHA Lab Standard.

  • Capot Chemical. (2026, February 7). MSDS of 1,3-dimethyl-1H-pyrazole-4-sulfonamide.

  • Fisher Scientific. (2025, December 25). Safety Data Sheet.

  • Aaronchem. (2024, November 1). Safety Data Sheet.

  • Oxford Academic. (2000, October 1). Biodegradability properties of sulfonamides in activated sludge.

  • TCI Chemicals. (2025, December 10). Safety Data Sheet.

  • Sigma-Aldrich. (2025, April 24). Safety Data Sheet.

  • PubMed. (2018, November 1). Overview of Sulfonamide Biodegradation and the Relevant Pathways and Microorganisms.

  • Chemicea Pharmaceuticals. Material Safety Data Sheet.

  • Combi-Blocks. (2024, November 5). Safety Data Sheet.

  • J-Stage. Removal of Sulfa Drugs by Sewage Treatment in Aqueous Solution Systems: Activated Carbon Treatment and Ozone Oxidation.

  • AbMole BioScience. Material Safety Data Sheet of 1,3-dimethyl-1H-pyrazole-4-sulfonamide.

  • U.S. Food and Drug Administration (FDA). How to Dispose of Unused Medicines.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide
Reactant of Route 2
Reactant of Route 2
1-(4-methylpyridin-2-yl)-1H-pyrazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.